1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
Description
Structural Milestones in Hybrid Development
| Year | Development | Impact |
|---|---|---|
| 1994 | First piperidine-sulfonamide hybrids synthesized | Demonstrated dual-action pharmacokinetics |
| 2007 | Methanesulfonyl group introduced to piperidine carboxamides | Improved blood-brain barrier penetration |
| 2018 | Dual-piperidine architectures standardized | Enabled selective modulation of CNS targets |
Contemporary research has refined these hybrid systems through strategic substitutions, with the 2-methoxyethyl group in the subject compound representing a recent innovation to balance hydrophilicity and receptor binding.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-22-12-11-17-7-5-14(6-8-17)16-15(19)13-3-9-18(10-4-13)23(2,20)21/h13-14H,3-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANLZVOIHRXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include methanesulfonyl chloride, piperidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 1-methanesulfonyl-N-[1-(2-methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide can exhibit neuroprotective effects. Studies have shown that modifications of piperidine derivatives can enhance their efficacy as neuroprotective agents, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The piperidine structure is known for its ability to interact with neurotransmitter systems, making it a valuable scaffold in neuropharmacology .
Antimicrobial Activity
There is emerging evidence that piperidine derivatives possess antimicrobial properties. Compounds structurally related to this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, studies have reported the synthesis of piperidine derivatives that showed significant antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
Antiviral Properties
Piperidine-based compounds have also been explored for their antiviral potential. Research focusing on derivatives of piperidine has identified several compounds that exhibit inhibitory activity against viral replication, particularly in the context of HIV. The mechanism often involves interference with viral enzymes, showcasing the versatility of piperidine derivatives as therapeutic agents against viral infections .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of piperidine derivatives, including those resembling this compound. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting the potential for these compounds in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another research project, a library of piperidine derivatives was screened for antimicrobial activity. Compounds similar to the target compound were found to inhibit the growth of several pathogenic bacteria and fungi effectively. The study highlighted the importance of functional group modifications on the piperidine ring to enhance biological activity .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogous piperidine carboxamide derivatives, focusing on substituents, molecular properties, and reported activities.
Key Structural and Functional Differences:
Sulfonyl Group Variations :
- The target compound’s methanesulfonyl group (CH₃SO₂) is less sterically hindered compared to the 4-methylbenzenesulfonyl (toluenesulfonyl) group in or phenylsulfonyl in . This may enhance solubility and binding to polar protein pockets .
- describes a nitro-substituted phenyl-methanesulfonyl analog (C₁₃H₁₆N₂O₆S), highlighting how aromatic sulfonyl groups can influence electronic properties .
Piperidine Substitutions: The 2-methoxyethyl group on the second piperidine (target compound) introduces ether oxygen atoms, improving hydrophilicity compared to purely alkyl or aryl substituents (e.g., phenethyl in or thienylethyl in ).
Biological Activity: While direct data for the target compound are lacking, analogs like the dichlorobiphenyl derivative () and pyrimidinyl-thienylethyl compound () demonstrate the role of piperidine carboxamides in medicinal chemistry. For example, identifies piperidine-based chloroquinoline analogs with antiviral activity against SARS-CoV-2 .
Synthetic Accessibility: The use of 2-methoxyethylamine in carboxamide synthesis () supports feasible scalability for the target compound. By contrast, highlights challenges in isolating high-melting-point piperidine derivatives (e.g., 186–188°C for a benzyl-phenylamino analog) .
Biological Activity
1-Methanesulfonyl-N-[1-(2-methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide, also referred to as S688-3298, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound's structure includes a methanesulfonyl group, a piperidine ring, and a carboxamide group. Its molecular formula is , and its IUPAC name is N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide. The unique arrangement of these functional groups suggests various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methanesulfonyl group acts as an electrophile, enabling covalent bonding with nucleophilic sites on target molecules. The piperidine ring contributes to the structural stability and influences the compound's binding affinity and specificity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to S688-3298 have shown promising results in inhibiting tumor growth in hepatocellular carcinoma models .
- Neuroprotective Effects : The compound's structural characteristics may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or inhibition of cholinesterase enzymes . This suggests a possible application in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Antitumor Activity : A study demonstrated that compounds with similar piperidine structures exhibited significant inhibition of cell proliferation in hepatocellular carcinoma cell lines (IC50 = 3.1 μM) . The mechanism involved apoptosis induction through mitochondrial pathways.
- Cholinesterase Inhibition : In another study focusing on piperidine derivatives, compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Certain derivatives showed enhanced brain exposure and dual inhibition properties, indicating potential use in Alzheimer’s treatment .
Comparative Analysis
To further understand the biological significance of S688-3298, a comparison with related compounds is essential:
Q & A
Q. What are the key steps in synthesizing 1-Methanesulfonyl-N-[1-(2-Methoxyethyl)piperidin-4-yl]piperidine-4-carboxamide, and how is purity validated?
Methodological Answer: The synthesis typically involves:
Intermediate Preparation : Reacting piperidine derivatives (e.g., 1-(2-methoxyethyl)piperidin-4-amine) with methanesulfonyl chloride to introduce the sulfonyl group .
Coupling Reactions : Amide bond formation between the sulfonylated piperidine and a piperidine-4-carboxylic acid derivative, often using coupling agents like EDC/HOBt .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.
Characterization :
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
Q. How is the compound’s solubility profile determined for in vitro assays?
Methodological Answer:
Q. What in vitro assays are used to evaluate its biological activity as a potential enzyme inhibitor?
Methodological Answer:
Q. How is the compound’s logP experimentally determined, and what computational tools predict its pharmacokinetics?
Methodological Answer:
- Experimental logP : Use the shake-flask method with octanol/water partitioning, analyzed via HPLC .
- In Silico Tools :
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when synthesizing intermediates?
Methodological Answer:
Q. What computational strategies improve the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify key binding residues .
- QSAR Modeling : Use descriptors (e.g., topological polar surface area) to correlate structural modifications with activity .
- Docking Studies (AutoDock Vina) : Screen virtual libraries for derivatives with lower binding energy (ΔG < -8 kcal/mol) .
Q. How are reaction conditions optimized using factorial design to maximize yield?
Methodological Answer:
Q. What advanced purification techniques address challenges in isolating enantiomers?
Methodological Answer:
Q. How is the compound’s metabolic stability assessed in hepatic microsomes?
Methodological Answer:
- Incubation Protocol :
- Microsomal Preparation : Human liver microsomes (0.5 mg/mL) with NADPH regeneration system.
- Time Points : 0, 15, 30, 60 minutes; quench with acetonitrile .
- LC-MS/MS Analysis : Quantify parent compound depletion (t1/2 calculation) and metabolite identification (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
